2-({[(2,6-dichlorophenyl)methyl]carbamoyl}amino)-2-methylpropanoic acid
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Overview
Description
2-({[(2,6-dichlorophenyl)methyl]carbamoyl}amino)-2-methylpropanoic acid is a synthetic organic compound characterized by the presence of a dichlorophenyl group, a carbamoyl group, and a methylpropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(2,6-dichlorophenyl)methyl]carbamoyl}amino)-2-methylpropanoic acid typically involves the following steps:
Formation of the Dichlorophenyl Intermediate: The starting material, 2,6-dichlorobenzyl chloride, undergoes a nucleophilic substitution reaction with an amine to form the 2,6-dichlorophenylamine intermediate.
Carbamoylation: The 2,6-dichlorophenylamine intermediate is then reacted with an isocyanate to form the corresponding carbamoyl derivative.
Coupling with Methylpropanoic Acid: The carbamoyl derivative is finally coupled with 2-methylpropanoic acid under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can also be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-({[(2,6-dichlorophenyl)methyl]carbamoyl}amino)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-({[(2,6-dichlorophenyl)methyl]carbamoyl}amino)-2-methylpropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-({[(2,6-dichlorophenyl)methyl]carbamoyl}amino)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-[(2,6-Dichlorophenyl)amino]phenylmethanol: This compound shares the dichlorophenyl group and has similar chemical properties.
2-[(2,6-Dichlorophenyl)amino]benzenemethanol: Another related compound with similar structural features.
Uniqueness
2-({[(2,6-dichlorophenyl)methyl]carbamoyl}amino)-2-methylpropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
1040055-86-4 |
---|---|
Molecular Formula |
C12H14Cl2N2O3 |
Molecular Weight |
305.2 |
Purity |
95 |
Origin of Product |
United States |
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